molecular formula C12H11NO4 B2846415 3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287284-16-4

3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2846415
CAS No.: 2287284-16-4
M. Wt: 233.223
InChI Key: XDBDOUPOMMZSMC-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nitration[_{{{CITATION{{{_1{Visible light-induced synthesis of 1,3-disubstituted bicyclo1.1.1 .... The reaction conditions require the use of strong Lewis acids like aluminum chloride (AlCl₃) and nitration agents such as nitric acid (HNO₃) under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) under suitable conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its bicyclic structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used to study enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its nitro group can be reduced to an amine, which is a common feature in many drugs.

Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its unique structure contributes to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound without the nitro group.

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of a nitro group.

Uniqueness: 3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-2-1-3-9(4-8)13(16)17/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDOUPOMMZSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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